
2,2',2''-(Benzene-1,3,5-triyl)tris(9,9-dimethyl-9H-fluorene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Tris(9,9-dimethyl-9H-fluorene-2-yl)benzene is an organic compound that belongs to the class of fluorene derivatives. This compound is characterized by its unique structure, where three 9,9-dimethyl-9H-fluorene groups are attached to a central benzene ring. It is known for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(9,9-dimethyl-9H-fluorene-2-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with 9,9-dimethyl-9H-fluorene and benzene derivatives.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used include toluene or dichloromethane.
Catalysts: Palladium-based catalysts are often employed to facilitate the coupling reactions.
Temperature: The reaction temperature is typically maintained between 80-120°C
Industrial Production Methods
In industrial settings, the production of 1,3,5-Tris(9,9-dimethyl-9H-fluorene-2-yl)benzene follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
1,3,5-Tris(9,9-dimethyl-9H-fluorene-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where halogenation or nitration can occur
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide
Major Products Formed
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of reduced fluorene derivatives.
Substitution: Formation of halogenated or nitrated fluorene derivatives
科学的研究の応用
1,3,5-Tris(9,9-dimethyl-9H-fluorene-2-yl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the production of OLEDs, organic solar cells, and other optoelectronic devices
作用機序
The mechanism of action of 1,3,5-Tris(9,9-dimethyl-9H-fluorene-2-yl)benzene in optoelectronic devices involves the following steps:
Excitation: Absorption of photons leads to the excitation of electrons to higher energy states.
Emission: The excited electrons return to the ground state, emitting light in the process.
Charge Transport: The compound facilitates efficient charge transport due to its high electron mobility.
類似化合物との比較
Similar Compounds
9,9-Dimethyl-9H-fluorene: A precursor in the synthesis of 1,3,5-Tris(9,9-dimethyl-9H-fluorene-2-yl)benzene.
2,7-Dibromo-9,9-dimethyl-9H-fluorene: Used in the synthesis of various fluorene derivatives.
9,9-Dioctylfluorene: Another fluorene derivative with applications in organic electronics.
Uniqueness
1,3,5-Tris(9,9-dimethyl-9H-fluorene-2-yl)benzene is unique due to its trisubstituted benzene core, which provides enhanced stability and electronic properties compared to its monosubstituted counterparts. This makes it particularly suitable for use in high-performance optoelectronic devices .
特性
CAS番号 |
441352-90-5 |
|---|---|
分子式 |
C51H42 |
分子量 |
654.9 g/mol |
IUPAC名 |
2-[3,5-bis(9,9-dimethylfluoren-2-yl)phenyl]-9,9-dimethylfluorene |
InChI |
InChI=1S/C51H42/c1-49(2)43-16-10-7-13-37(43)40-22-19-31(28-46(40)49)34-25-35(32-20-23-41-38-14-8-11-17-44(38)50(3,4)47(41)29-32)27-36(26-34)33-21-24-42-39-15-9-12-18-45(39)51(5,6)48(42)30-33/h7-30H,1-6H3 |
InChIキー |
MSHXNWVQKXHWIN-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC(=CC(=C4)C5=CC6=C(C=C5)C7=CC=CC=C7C6(C)C)C8=CC9=C(C=C8)C1=CC=CC=C1C9(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


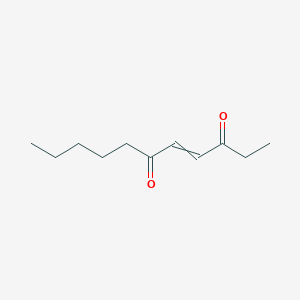
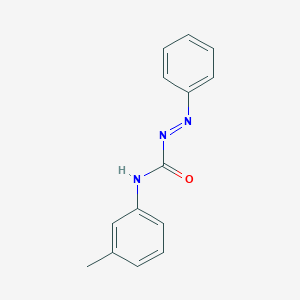
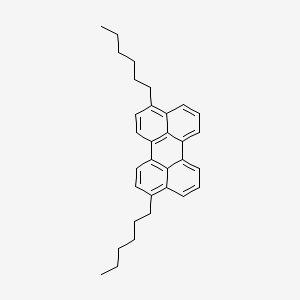
![7H-Furo[3,2-g][1]benzopyran-7-one, 2-bromo-9-methyl-](/img/structure/B14254326.png)
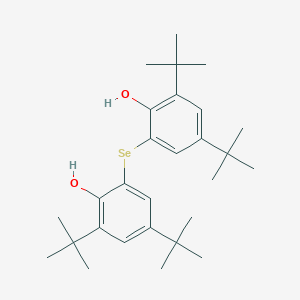
![Benzene, [(1Z)-5-chloro-1-pentenyl]-](/img/structure/B14254336.png)
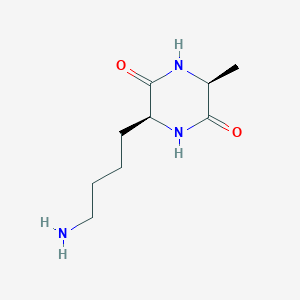

![Benzyl 4-[(hex-5-en-1-yl)oxy]benzoate](/img/structure/B14254357.png)

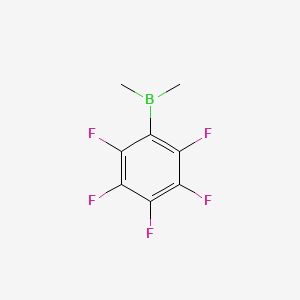

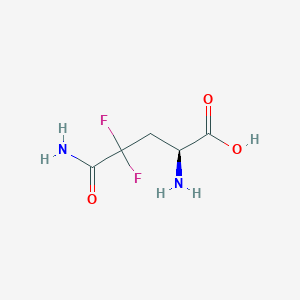
![N-{2-[(Triphenylmethyl)sulfanyl]ethyl}prop-2-enamide](/img/structure/B14254391.png)
